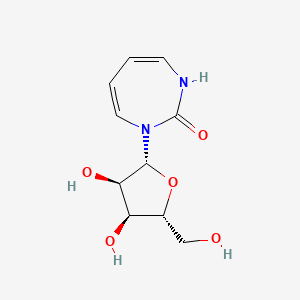
1-beta-Ribofuranosyl-1,3-diazepinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Beta-Ribofuranosyl-1,3-Diazepinone is a small molecule compound with the chemical formula C₁₀H₁₄N₂O₅ . . This compound is characterized by its unique structure, which includes a ribofuranosyl moiety linked to a diazepinone ring.
Preparation Methods
The synthesis of 1-Beta-Ribofuranosyl-1,3-Diazepinone typically involves multiple steps starting from readily available sugar derivatives. One common synthetic route includes the following steps :
Selective Benzylation: The C5 hydroxyl group of a sugar derivative is selectively benzylated.
Tosylation: The benzylated sugar undergoes tosylation to introduce a tosyl group.
Nucleosidation: The tosylated sugar is then reacted with a diazepinone derivative to form the nucleoside analog.
Deprotection: The final step involves deprotection to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
1-Beta-Ribofuranosyl-1,3-Diazepinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The diazepinone ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Beta-Ribofuranosyl-1,3-Diazepinone has several scientific research applications, including :
Medicinal Chemistry: It is studied as a potential inhibitor of cytidine deaminase, an enzyme involved in the metabolism of nucleosides. This makes it a candidate for anticancer and antiviral therapies.
Biological Research: The compound is used in studies to understand the role of cytidine deaminase in various biological processes.
Chemical Biology: Researchers use this compound to investigate the mechanisms of enzyme inhibition and to develop new therapeutic agents.
Pharmaceutical Industry: It is explored for its potential use in drug development, particularly for diseases where cytidine deaminase plays a critical role.
Mechanism of Action
The mechanism of action of 1-Beta-Ribofuranosyl-1,3-Diazepinone involves its interaction with cytidine deaminase. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition prevents the deamination of cytidine to uridine, thereby affecting nucleoside metabolism . The molecular targets include the active site residues of cytidine deaminase, and the pathways involved are related to nucleoside metabolism and salvage pathways.
Comparison with Similar Compounds
1-Beta-Ribofuranosyl-1,3-Diazepinone can be compared with other nucleoside analogs such as :
Azacitidine: Used in the treatment of myelodysplastic syndromes.
Capecitabine: An oral prodrug of 5-fluorouracil used in cancer treatment.
Cytarabine: Used in the treatment of acute myeloid leukemia.
What sets this compound apart is its specific inhibition of cytidine deaminase, which makes it a unique candidate for targeted therapies involving this enzyme.
Properties
Molecular Formula |
C10H14N2O5 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,3-diazepin-2-one |
InChI |
InChI=1S/C10H14N2O5/c13-5-6-7(14)8(15)9(17-6)12-4-2-1-3-11-10(12)16/h1-4,6-9,13-15H,5H2,(H,11,16)/t6-,7-,8-,9-/m1/s1 |
InChI Key |
MEPCJRCEYSZBDO-FNCVBFRFSA-N |
Isomeric SMILES |
C1=CNC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CNC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,4S,5S,6S)-2-[(2R,3S,4R,5R,6S)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777808.png)
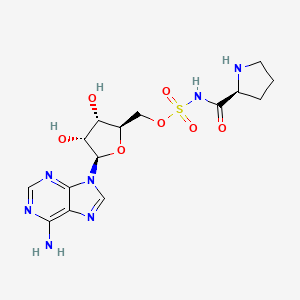
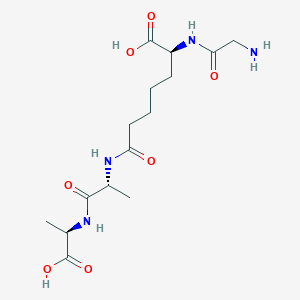
![S-[2-[3-[[(2S)-4-[[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate](/img/structure/B10777818.png)
![5-[8,9-Dihydroxy-2,4-dioxo-7-(phosphonooxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonan-3-yl]-2-[hydroxy(hydroxymethyl)amino]pentanoic acid](/img/structure/B10777822.png)

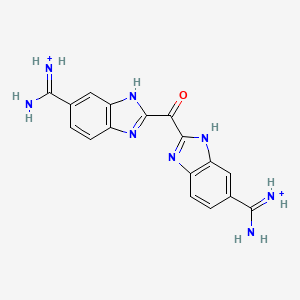
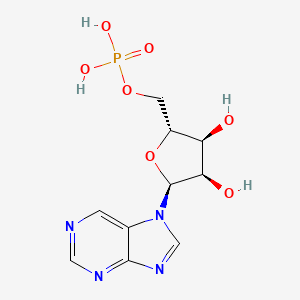
![Methyl (4R)-2-ethyl-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4-{[2,3,6-trideoxy-3-(dimethylamino)-beta-D-ribo-hexopyranosyl]oxy}-1H,2H,3H,4H,6H,11H-tetracene-1-carboxylate](/img/structure/B10777859.png)
![2-(6-Aminopurin-9-yl)-5-[[hydroxy(sulfanyl)phosphinothioyl]oxymethyl]oxolane-3,4-diol](/img/structure/B10777867.png)
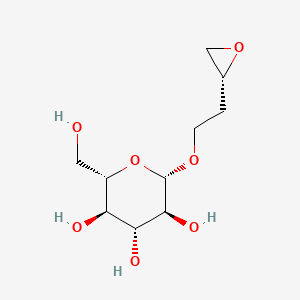

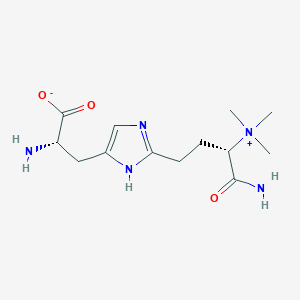
![(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777894.png)
